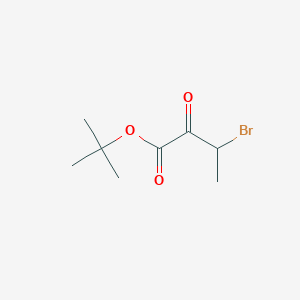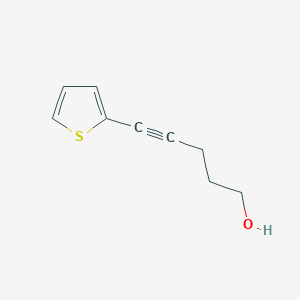
Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate is a synthetic organic compound that features an imidazole ring fused to a dihydronaphthalene moiety, with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be introduced via a condensation reaction involving an amine and a nitrile, followed by cyclization and esterification to form the final product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or naphthalene rings .
Aplicaciones Científicas De Investigación
Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their function. The compound may also modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate: shares structural similarities with other imidazole-containing compounds, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of the imidazole ring and dihydronaphthalene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
89781-86-2 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
ethyl 7-imidazol-1-yl-5,6-dihydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-16(19)13-4-3-12-5-6-15(10-14(12)9-13)18-8-7-17-11-18/h3-4,7-11H,2,5-6H2,1H3 |
Clave InChI |
HUZBRJVXYZZTRG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(CCC(=C2)N3C=CN=C3)C=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo-](/img/structure/B8751835.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-1-(cyanomethyl)-, ethyl ester](/img/structure/B8751840.png)








